molecular formula C12H20O B12738024 2-Oxabicyclo(2.2.2)octane, 1,5-dimethyl-3-(2-propenyl)- CAS No. 71477-76-4

2-Oxabicyclo(2.2.2)octane, 1,5-dimethyl-3-(2-propenyl)-

Cat. No.: B12738024
CAS No.: 71477-76-4
M. Wt: 180.29 g/mol
InChI Key: PEUAQZVDQYVDLY-NNYUYHANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane is a bicyclic organic compound featuring an oxabicyclo[2.2.2]octane core. This structure is notable for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the formation of the oxabicyclo[2.2.2]octane core with high efficiency and selectivity.

Industrial Production Methods

While specific industrial production methods for 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane are not extensively documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions to ensure consistent yield and purity, as well as implementing continuous flow processes to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane involves its interaction with specific molecular targets. The oxabicyclo[2.2.2]octane core provides a rigid framework that can enhance the binding affinity and selectivity of the compound towards its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane stands out due to its oxabicyclo[2.2.2]octane core, which imparts unique physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity. These characteristics make it a valuable scaffold in drug discovery and other applications .

Properties

CAS No.

71477-76-4

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(1R,3R,4S,5S)-1,5-dimethyl-3-prop-2-enyl-2-oxabicyclo[2.2.2]octane

InChI

InChI=1S/C12H20O/c1-4-5-11-10-6-7-12(3,13-11)8-9(10)2/h4,9-11H,1,5-8H2,2-3H3/t9-,10-,11+,12+/m0/s1

InChI Key

PEUAQZVDQYVDLY-NNYUYHANSA-N

Isomeric SMILES

C[C@H]1C[C@]2(CC[C@@H]1[C@H](O2)CC=C)C

Canonical SMILES

CC1CC2(CCC1C(O2)CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.